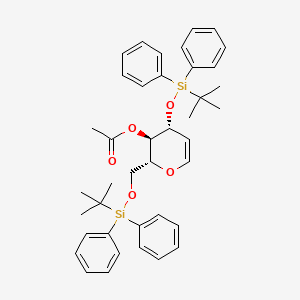

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal

CAS No.:

Cat. No.: VC8263454

Molecular Formula: C40H48O5Si2

Molecular Weight: 665.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H48O5Si2 |

|---|---|

| Molecular Weight | 665.0 g/mol |

| IUPAC Name | [(2R,3R,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate |

| Standard InChI | InChI=1S/C40H48O5Si2/c1-31(41)44-38-36(45-47(40(5,6)7,34-24-16-10-17-25-34)35-26-18-11-19-27-35)28-29-42-37(38)30-43-46(39(2,3)4,32-20-12-8-13-21-32)33-22-14-9-15-23-33/h8-29,36-38H,30H2,1-7H3/t36-,37-,38+/m1/s1 |

| Standard InChI Key | ZMHSQCDYRJMLIO-IZNNDHRXSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |

| Canonical SMILES | CC(=O)OC1C(C=COC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal is derived from D-glucose through selective protection of hydroxyl groups. The systematic IUPAC name, [(2R,3R,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate, reflects its stereochemistry and functional groups. The acetyl group at the 4-position and two tert-butyldiphenylsilyl (TBDPS) groups at the 3- and 6-positions confer stability and direct reactivity during synthetic processes.

Molecular Formula and Weight

The compound’s molecular formula, , corresponds to a molecular weight of 665 g/mol . Notably, a discrepancy exists in one source , which reports a formula of (698.99 g/mol). This inconsistency may stem from a typographical error or alternative derivatization, but consensus among suppliers and researchers supports the former .

Spectral and Stereochemical Features

The compound’s stereochemistry is critical for its function. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the -configuration at positions 2, 3, and 4, ensuring compatibility with natural D-glucose derivatives. The tert-butyldiphenylsilyl groups introduce steric bulk, shielding reactive sites and influencing regioselectivity in glycosylation.

Synthesis and Optimization

Protection Strategy

Synthesis begins with D-glucal, where hydroxyl groups at positions 3 and 6 are protected with TBDPS groups. This step employs tert-butyldiphenylsilyl chloride under anhydrous conditions, typically in tetrahydrofuran (THF) with imidazole as a base. The 4-hydroxyl is subsequently acetylated using acetic anhydride, completing the protection sequence.

Reaction Conditions

Optimization of temperature (-20°C to 25°C), solvent polarity, and reaction time (12–24 hours) ensures high yields (>80%). Chromatographic purification (e.g., silica gel) isolates the product, with purity verified via High-Performance Liquid Chromatography (HPLC).

Challenges and Solutions

Competitive silylation at unintended positions is mitigated by stepwise protection. The bulky TBDPS groups at positions 3 and 6 prevent undesired side reactions, while the acetyl group at position 4 balances reactivity and stability.

Applications in Organic Synthesis and Glycobiology

Glycosylation Reactions

As a glycosyl donor, the compound participates in glycosylation with nucleophiles (e.g., alcohols, amines). The TBDPS groups ensure that only the anomeric carbon (C1) reacts, forming β-glycosidic bonds with high stereocontrol. This selectivity is invaluable for synthesizing oligosaccharides mimicking natural glycans .

Role in Glycobiology

In glycobiology, the compound facilitates the study of glycan biosynthesis and degradation. By enabling the synthesis of structurally defined glycans, researchers probe interactions with lectins, antibodies, and enzymes implicated in diseases like cancer and autoimmune disorders . For example, Opdenakker et al. highlight its utility in elucidating glycan-mediated immune evasion mechanisms .

Biomedical and Biotechnological Relevance

The compound’s derivatives are used to develop glycan-based vaccines and diagnostic tools. Its stability under physiological conditions allows for in vitro assays exploring glycosylation’s role in cellular recognition.

Comparative Analysis with Related Compounds

| Property | 4-O-Acetyl-3,6-di-O-TBDPS-D-glucal | 4-O-Acetyl-3,6-di-O-TBDMS-D-glucal |

|---|---|---|

| CAS No. | 308103-44-8 | 132891-79-3 |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 665 | 416.7 |

| Protecting Groups | TBDPS | TBDMS (tert-butyldimethylsilyl) |

| Applications | Complex glycan synthesis | Simplified glycosylation |

The tert-butyldimethylsilyl (TBDMS) analog offers reduced steric hindrance, favoring faster reactions but lower selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume